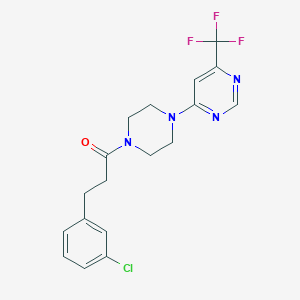![molecular formula C12H11N3O5 B2671937 1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006436-24-3](/img/structure/B2671937.png)
1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, commonly known as MNPC, is a chemical compound that has been widely studied for its potential therapeutic uses in the field of medicine. It has been found to have a wide range of effects on the body, including anti-inflammatory and anti-cancer properties. In
Aplicaciones Científicas De Investigación
MNPC has been extensively studied for its potential therapeutic uses. It has been found to have anti-inflammatory properties, which make it a promising candidate for the treatment of diseases such as arthritis and asthma. MNPC has also been found to have anti-cancer properties, making it a potential treatment for various types of cancer, including breast and lung cancer.
Mecanismo De Acción
The mechanism of action of MNPC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, it has been found to inhibit the activity of COX-2, an enzyme that plays a role in inflammation. MNPC has also been found to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MNPC has been found to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain in animal models of arthritis and asthma. MNPC has also been found to inhibit the growth and proliferation of cancer cells in vitro and in animal models. Additionally, MNPC has been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MNPC for lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced. Additionally, MNPC has been found to be stable under a wide range of conditions, making it easy to handle and store. However, one limitation of MNPC is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are a number of potential future directions for research on MNPC. One area of interest is the development of MNPC as a potential treatment for inflammatory diseases such as arthritis and asthma. Another area of interest is the development of MNPC as a potential treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of MNPC and to identify potential side effects and limitations of its use.
Métodos De Síntesis
The synthesis of MNPC involves the reaction of 5-methyl-2-nitrophenol with pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with chloromethyl methyl ether to form MNPC. This method has been optimized to yield high purity and yield of MNPC.
Propiedades
IUPAC Name |
1-[(5-methyl-2-nitrophenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-8-2-3-10(15(18)19)11(6-8)20-7-14-5-4-9(13-14)12(16)17/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDKEMBMWHHRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCN2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

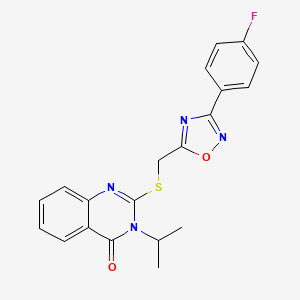
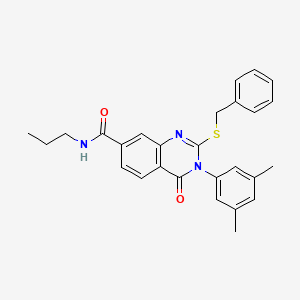
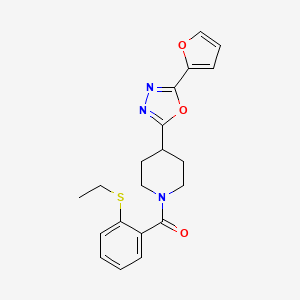
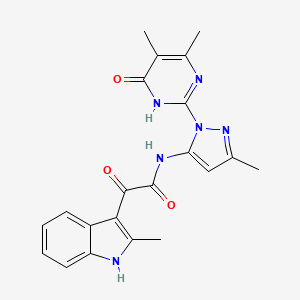

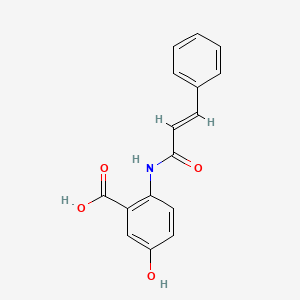
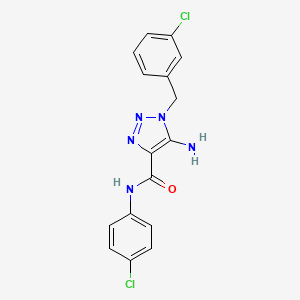
![6-isobutyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2671868.png)

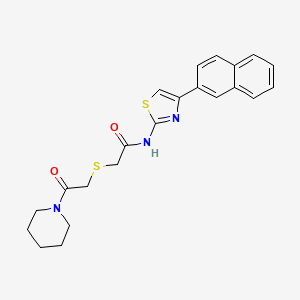
![4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2671872.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2671875.png)
